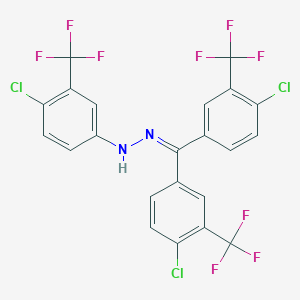![molecular formula C6F6N4S3 B6301920 5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] CAS No. 2301856-18-6](/img/structure/B6301920.png)
5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is a chemical compound with the molecular formula C6F6N4S3 and a molecular weight of 338.3 g/mol. This compound has garnered significant attention in recent years due to its diverse applications in scientific experiments. It is known for its unique chemical structure, which includes trifluoromethyl groups and thiadiazole rings, making it a valuable compound in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves the polycondensation of diamine monomers with aromatic dianhydrides . Specifically, the compound can be prepared via the polycondensation of 5,5’-thiobis(2-amino-4-phenyl-thiazole) or 5,5’-thiobis(2-amino-4-(3-nitrophenyl)thiazole) with various aromatic dianhydrides . The reaction conditions typically involve high temperatures and the use of organic solvents to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the thiadiazole rings or the trifluoromethyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and polymers.
Medicine: The compound is being investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: It is used in the development of high-performance materials, such as high refractive index polymers.
Wirkmechanismus
The mechanism of action of 5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] involves its interaction with specific molecular targets and pathways. For example, in antifungal applications, the compound disrupts membrane integrity, leading to the inhibition of fungal growth . The trifluoromethyl groups and thiadiazole rings play a crucial role in its biological activity by interacting with target enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-Thiobis(2-amino-4-phenyl-thiazole)
- 5,5’-Thiobis(2-amino-4-(3-nitrophenyl)thiazole)
- 3,5-Bis(trifluoromethyl)benzonitrile
Uniqueness
5,5’-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole] is unique due to its combination of trifluoromethyl groups and thiadiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, including the development of high-performance materials and potential therapeutic agents .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5-[[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F6N4S3/c7-5(8,9)1-13-3(18-15-1)17-4-14-2(16-19-4)6(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQRUVGYTCQZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NSC(=N1)SC2=NC(=NS2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)
![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)






![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)
